(Tyr0)-C-Peptide (dog)

描述

(Tyr0)-C-Peptide (dog) is a modified form of the C-peptide, which is a part of the proinsulin molecule. The C-peptide is cleaved from proinsulin during the formation of insulin and is released into the bloodstream in equal amounts to insulin. The addition of a tyrosine residue at the N-terminal (Tyr0) enhances its stability and biological activity. This compound is of particular interest in veterinary medicine and research due to its potential therapeutic applications and its role in understanding insulin-related metabolic processes in dogs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Tyr0)-C-Peptide (dog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the complete assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

In an industrial setting, the production of (Tyr0)-C-Peptide (dog) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product in a stable, dry form.

化学反应分析

Types of Reactions

(Tyr0)-C-Peptide (dog) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution at pH 7-8 is commonly used for reducing disulfide bonds.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.

Major Products Formed

Oxidation: Methionine sulfoxide and disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

(Tyr0)-C-Peptide (dog) has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in insulin secretion and glucose metabolism in dogs.

Medicine: Potential therapeutic applications in treating diabetes and related metabolic disorders in veterinary medicine.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

作用机制

The mechanism of action of (Tyr0)-C-Peptide (dog) involves its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. These pathways include the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. The peptide also enhances the activity of Na+/K±ATPase, which helps in maintaining cellular ion balance and glucose uptake.

相似化合物的比较

Similar Compounds

Human C-Peptide: Similar in structure but differs in the amino acid sequence and the absence of the tyrosine residue at the N-terminal.

Porcine C-Peptide: Shares a high degree of similarity with canine C-peptide but has species-specific differences.

Bovine C-Peptide: Another similar compound with slight variations in the amino acid sequence.

Uniqueness

(Tyr0)-C-Peptide (dog) is unique due to the addition of the tyrosine residue at the N-terminal, which enhances its stability and biological activity. This modification makes it particularly useful in research and therapeutic applications specific to canine physiology.

生物活性

(Tyr0)-C-Peptide (dog) is a modified form of C-peptide, which is produced during the cleavage of proinsulin into insulin. This peptide plays a crucial role in glucose metabolism and insulin secretion regulation. The modification, which includes the addition of a tyrosine residue at the N-terminal position, enhances its stability and biological activity, making it significant in veterinary medicine and research related to canine physiology.

Structural Characteristics

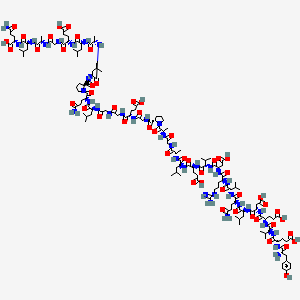

The molecular structure of (Tyr0)-C-Peptide features a linear sequence of amino acids with a unique N-terminal modification. This structure not only stabilizes the peptide but also influences its interaction with receptors in target cells, contributing to its biological functions.

The biological activity of (Tyr0)-C-Peptide is primarily mediated through its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. Key pathways include:

- Protein Kinase C (PKC) Activation : Involved in various cellular processes including growth and differentiation.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Plays a role in transmitting signals from the cell surface to the nucleus.

- Na+/K+-ATPase Activity : Enhances cellular ion balance and glucose uptake, which is crucial for maintaining metabolic homeostasis.

Insulin Secretion and Glucose Metabolism

Research has shown that (Tyr0)-C-Peptide significantly influences insulin secretion and glucose metabolism in dogs. A study demonstrated that plasma C-peptide concentrations during glucagon stimulation tests were variable among diabetic dogs, indicating differences in beta-cell function. The findings suggest that measuring plasma C-peptide can help differentiate between healthy dogs and those with diabetes mellitus .

Case Studies

- Glucagon Stimulation Testing : In a study involving 24 healthy dogs and 50 diabetic dogs, glucagon administration resulted in significantly different plasma C-peptide concentrations between healthy and diabetic dogs. This variability highlights the potential of (Tyr0)-C-Peptide as a biomarker for assessing beta-cell function in canines .

- Hepatic Metabolism : Another investigation focused on the hepatic metabolism of C-peptide in conscious mongrel dogs, revealing negligible hepatic extraction rates for C-peptide compared to insulin. This suggests that peripheral C-peptide concentrations can accurately reflect insulin secretion rates, providing insights into metabolic processes .

Applications in Veterinary Medicine

(Tyr0)-C-Peptide has several applications in veterinary medicine:

- Diabetes Management : Its role in insulin secretion makes it a candidate for therapeutic use in managing diabetes in dogs.

- Diagnostic Assays : It is utilized in developing diagnostic tools for assessing insulin-related metabolic disorders.

Synthesis Methods

The synthesis of (Tyr0)-C-Peptide typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over peptide assembly. The process involves:

- Attachment of Protected Amino Acids : The first amino acid is attached to a solid resin.

- Sequential Addition : Protected amino acids are added stepwise through coupling reactions.

- Cleavage and Deprotection : The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and other scavengers.

Comparative Summary Table

| Feature | (Tyr0)-C-Peptide (Dog) | Standard C-Peptide |

|---|---|---|

| N-terminal Modification | Yes (Tyrosine) | No |

| Stability | Enhanced | Standard |

| Role in Insulin Secretion | Significant | Moderate |

| Hepatic Extraction | Negligible | Higher |

| Applications | Diabetes management | General metabolic studies |

Future Research Directions

Future studies are expected to focus on:

- Elucidating Mechanisms : Further understanding how (Tyr0)-C-Peptide interacts at the molecular level.

- Optimizing Synthesis : Developing more efficient methods for synthesizing this peptide.

- Exploring Therapeutic Applications : Investigating additional uses within veterinary medicine beyond diabetes management.

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H234N38O51/c1-66(2)52-91(132(221)171-89(34-42-102(149)187)144(233)184-51-25-28-100(184)139(228)179-93(54-68(5)6)131(220)162-77(21)121(210)174-94(55-69(7)8)133(222)166-84(37-45-110(196)197)124(213)157-64-105(190)159-76(20)120(209)173-95(56-70(9)10)135(224)172-90(145(234)235)35-43-103(150)188)164-107(192)62-154-104(189)61-156-123(212)83(36-44-109(194)195)163-108(193)65-158-138(227)99-27-24-50-183(99)143(232)78(22)160-106(191)63-155-119(208)75(19)161-130(219)92(53-67(3)4)175-126(215)86(38-46-111(198)199)169-142(231)118(74(17)18)182-137(226)98(60-115(206)207)178-125(214)82(26-23-49-153-146(151)152)168-140(229)116(72(13)14)180-128(217)85(33-41-101(148)186)167-134(223)96(57-71(11)12)176-136(225)97(59-114(204)205)177-127(216)87(39-47-112(200)201)170-141(230)117(73(15)16)181-129(218)88(40-48-113(202)203)165-122(211)81(147)58-79-29-31-80(185)32-30-79/h29-32,66-78,81-100,116-118,185H,23-28,33-65,147H2,1-22H3,(H2,148,186)(H2,149,187)(H2,150,188)(H,154,189)(H,155,208)(H,156,212)(H,157,213)(H,158,227)(H,159,190)(H,160,191)(H,161,219)(H,162,220)(H,163,193)(H,164,192)(H,165,211)(H,166,222)(H,167,223)(H,168,229)(H,169,231)(H,170,230)(H,171,221)(H,172,224)(H,173,209)(H,174,210)(H,175,215)(H,176,225)(H,177,216)(H,178,214)(H,179,228)(H,180,217)(H,181,218)(H,182,226)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,234,235)(H4,151,152,153)/t75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,116-,117-,118-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBFKNUPKZNOQN-OXGDOWBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H234N38O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。